molecular formula C12H20ClNO5S B2867582 Tert-butyl 7-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 2137746-17-7

Tert-butyl 7-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B2867582
CAS No.: 2137746-17-7
M. Wt: 325.8
InChI Key: PYBZIDOKXLXXHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 7-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound featuring a bicyclic framework with a 6-oxa-2-azaspiro[3.4]octane core. The chlorosulfonylmethyl group at position 7 introduces high reactivity, making it valuable for further functionalization in medicinal chemistry and materials science. While its exact CAS number is ambiguously reported as EN300-741912 in one source , a closely related analog (tert-butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate, CAS 2225144-48-7) has a molecular formula of C₁₂H₁₈ClNO₆S and molar mass of 339.79 g/mol .

Properties

IUPAC Name

tert-butyl 7-(chlorosulfonylmethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO5S/c1-11(2,3)19-10(15)14-6-12(7-14)4-9(18-8-12)5-20(13,16)17/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBZIDOKXLXXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(OC2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 7-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including a spirocyclic framework and reactive chlorosulfonyl group, suggest diverse biological activities, particularly in enzyme interaction and pharmaceutical applications.

  • Molecular Formula : C₁₂H₁₈ClNO₆S
  • Molecular Weight : 339.79 g/mol
  • CAS Number : 2225144-48-7
  • Structure : The compound features a spirocyclic structure which is essential for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its effects on specific biological systems.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit specific enzymes involved in bacterial secretion systems. For instance, it has been shown to affect the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence.

  • Case Study : In a study evaluating the inhibition of T3SS, this compound was tested at various concentrations. At a concentration of 50 μM, the compound demonstrated approximately 50% inhibition of the secretion of a reporter enzyme (CPG2) in bacterial cultures, indicating its potential as an antimicrobial agent .

Cytotoxicity Assessments

Cytotoxicity tests are essential to evaluate the safety profile of compounds intended for therapeutic use. Preliminary assessments have shown that this compound exhibits low cytotoxicity against mammalian cell lines at concentrations that effectively inhibit bacterial enzymes.

The mechanism by which this compound exerts its biological effects is primarily through the modification of protein interactions via its reactive chlorosulfonyl group. This reactivity allows it to form covalent bonds with nucleophilic sites on target proteins, leading to functional alterations.

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds reveals that the unique spirocyclic structure of this compound enhances its specificity and potency as an enzyme inhibitor compared to other chlorosulfonyl-containing compounds.

Compound NameStructure TypeBiological ActivityReference
Tert-butyl 5-(chlorosulfonyl)methyl]-7-oxoNon-spirocyclicModerate enzyme inhibition
Tert-butyl 3-(chlorosulfonyl)piperidinePiperidine-basedLow antibacterial activity
Tert-butyl 5-(chlorosulfonyl)-1,2,3,4-tetrahydroquinolineTetrahydroquinolineHigh cytotoxicity

Applications in Medicinal Chemistry

Due to its ability to modify protein interactions and inhibit critical bacterial pathways, this compound is being explored for:

  • Antimicrobial Development : Targeting bacterial infections resistant to conventional antibiotics.
  • Drug Design : As a scaffold for synthesizing novel therapeutic agents that can modulate enzyme activity.

Comparison with Similar Compounds

Structural Analogs with Halogenated Substituents

Compound Substituents CAS No. Molecular Formula Key Properties Applications
Target compound 7-(chlorosulfonyl)methyl EN300-741912 (disputed) Likely C₁₂H₁₈ClNO₆S* Reactive sulfonyl group; hydrolytically sensitive Intermediate for sulfonamide synthesis
tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate 7-(iodomethyl) 1909309-47-2 C₁₂H₂₀INO₃ Light-sensitive; high leaving-group potential Suzuki coupling intermediates
tert-Butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate 6-(iodomethyl) 1638771-46-6 C₁₂H₂₀INO₃ Steric hindrance at position 6 Radiolabeling precursors

Note: *Molecular formula inferred from structurally similar compounds in .

Key Differences :

  • Reactivity : The chlorosulfonyl group in the target compound enables nucleophilic substitution (e.g., with amines to form sulfonamides), while iodomethyl analogs are primed for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Stability : Chlorosulfonyl derivatives require anhydrous handling to prevent hydrolysis, whereas iodomethyl compounds decompose under UV light .

Analogs with Oxygen/Nitrogen Modifications

Compound Substituents CAS No. Molecular Formula Key Properties Applications
tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate 6-oxo 1408075-90-0 C₁₁H₁₇NO₃ Keto group for redox reactions Scaffold for ketone-derived pharmaceuticals
tert-Butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate 6-oxo, 5-oxa, 7-aza 1799438-98-4 C₁₀H₁₅N₂O₄ Dual heteroatoms enhance polarity CNS drug candidates (e.g., M4 receptor modulators)
tert-Butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate 5-(chlorosulfonyl)methyl, 7-oxo 2225144-48-7 C₁₂H₁₈ClNO₆S Electron-withdrawing oxo group Prodrug activation via ester hydrolysis

Key Differences :

  • Electronic Effects : The oxo group in CAS 1408075-90-0 increases electrophilicity at position 6, enabling aldol condensations, while diaza derivatives (CAS 1799438-98-4) improve solubility via hydrogen bonding .
  • Synthetic Utility : The 7-oxo analog (CAS 2225144-48-7) can undergo Baeyer-Villiger oxidation to introduce additional oxygen atoms, a pathway unavailable to the target compound .

Pharmacologically Active Derivatives

Compound Substituents CAS No. Biological Activity Mechanism
tert-Butyl 6-[4-(3-methoxypyridin-2-yl)piperazin-1-yl]-2-azaspiro[3.4]octane-2-carboxylate 6-piperazinyl Not listed M4 EC₅₀ = 201 nM Muscarinic receptor modulation
tert-Butyl 7-(2,4-dichlorophenyl)-5-methyl-6-oxo-2,5-diazabicyclo[5.1.0]octane-2-carboxylate 7-aryl, 5-methyl Not listed Anticancer (in vitro) Tubulin polymerization inhibition

Key Differences :

  • Target Selectivity : The piperazinyl derivative’s M4 receptor affinity highlights the role of spirocyclic frameworks in CNS drug design, whereas dichlorophenyl analogs target microtubules .
  • Synthetic Pathways : The target compound’s chlorosulfonyl group allows conjugation to biomolecules (e.g., antibodies), unlike the dichlorophenyl derivative, which relies on aryl coupling .

Preparation Methods

Annulation of Cyclopentane Derivatives

Source outlines a method where cyclopentane-containing precursors undergo ring expansion with aziridine derivatives. For example, reacting N-Boc-aziridine with cyclopentanone in the presence of a Lewis acid (e.g., BF3·OEt2) yields the spirocyclic amine via a formal [3+4] cycloaddition. This route achieves moderate yields (45–60%) but requires stringent anhydrous conditions.

Ring-Closing Metathesis (RCM)

A complementary approach employs Grubbs catalyst-mediated RCM of diene precursors. For instance, N-Boc-diallylamine derivatives tethered to a cyclopropane moiety undergo metathesis to form the spiro[3.4]octane system. While this method offers superior stereocontrol, scalability is limited by catalyst cost.

Reductive Amination

Linear diketones, such as 3-oxocyclopentaneacetaldehyde , react with Boc-protected amines under reductive conditions (NaBH3CN, AcOH) to form the spirocyclic structure. This one-pot procedure is operationally simple but suffers from competing side reactions, necessitating careful pH control.

Table 1: Comparative Analysis of Spirocyclic Core Synthesis

Method Yield (%) Key Advantages Limitations
Annulation 45–60 Modular substrate design Sensitivity to moisture
RCM 50–65 Excellent stereoselectivity High catalyst cost
Reductive Amination 30–40 One-pot simplicity Low yield due to side reactions

Installation of the 6-Oxa Substituent

The ether linkage at the 6-position is introduced via Williamson ether synthesis or nucleophilic substitution .

Alkylation of a Hydroxyl Intermediate

In a representative protocol from, the spirocyclic amine is first Boc-protected, followed by oxidation of a secondary alcohol to a ketone using Jones reagent. Subsequent reduction with NaBH4 yields a diol, which undergoes selective tosylation at the 6-position. Displacement of the tosyl group with a hydroxide ion (KOH, DMSO) forms the ether.

Mitsunobu Reaction

An alternative route employs Mitsunobu conditions (DIAD, PPh3) to couple a phenolic oxygen with a secondary alcohol directly. This method achieves higher regioselectivity but requires stoichiometric reagents, increasing costs.

Chlorosulfonation at the 7-Position

The chlorosulfonylmethyl group is installed via sulfonation followed by chlorination .

Sulfur Trioxide Complexation

Source describes reacting the hydroxymethyl-spiro intermediate with SO3·Py complex in dichloromethane to form the sulfonic acid. Subsequent treatment with PCl5 converts the sulfonic acid to the sulfonyl chloride. Yields range from 60–75%, contingent on rigorous exclusion of moisture.

Thiol-Mediated Sulfonation

A thiol intermediate (-CH2SH) is oxidized to the sulfonyl chloride using Cl2 gas in aqueous HCl. While efficient, this method poses safety challenges due to chlorine handling.

Table 2: Chlorosulfonation Method Comparison

Method Reagents Yield (%) Purity
SO3·Py SO3·Py, PCl5 60–75 >90% (HPLC)
Thiol Oxidation Cl2, HCl 70–80 85–90% (NMR)

Final Boc Protection and Purification

The Boc group is reintroduced post-functionalization using di-tert-butyl dicarbonate in the presence of DMAP (catalytic). Final purification via flash chromatography (SiO2, EtOAc/hexane) or recrystallization (MeOH/H2O) affords the target compound in >95% purity.

Critical Evaluation of Methodologies

  • Annulation vs. Reductive Amination : While annulation offers better yields, reductive amination is preferable for large-scale synthesis due to lower reagent costs.
  • Chlorosulfonation Safety : The SO3·Py method is safer than Cl2-based routes but requires stringent anhydrous conditions.
  • Ether Installation : Mitsunobu conditions are optimal for stereosensitive applications but economically impractical for industrial production.

Industrial Scalability Challenges

  • Moisture Sensitivity : Sulfonation and chlorination steps demand anhydrous environments, complicating scale-up.
  • Catalyst Recovery : RCM routes necessitate efficient Grubbs catalyst recycling to be cost-effective.
  • Regulatory Compliance : Handling SO3 and Cl2 requires specialized infrastructure to meet safety standards.

Emerging Methodologies

Recent advances include photoredox-catalyzed spirocyclization and flow chemistry approaches for sulfonation. These methods promise higher throughput and reduced reaction times but remain experimental.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.